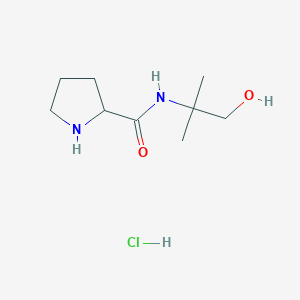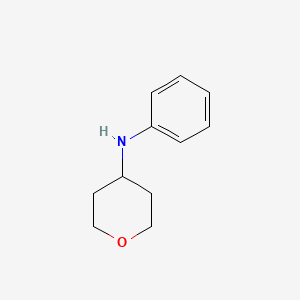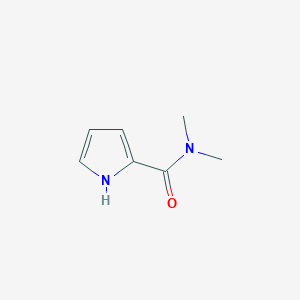
4-Nitrocinnamic acid
概要
説明
4-Nitrocinnamic acid (4-NCA) is an organic acid derived from cinnamic acid. It is a colorless solid with a melting point of 136°C and a boiling point of 306°C. 4-NCA has a wide range of applications in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe for studying the structure and function of proteins. 4-NCA is also used as an antioxidant and antimicrobial agent in food and cosmetic products.
科学的研究の応用
Inhibition Kinetics and Molecular Simulation
4-Nitrocinnamic acid (4-NCA) demonstrates inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. The study by Cui et al. (2017) explored the inhibition mechanism of 4-NCA on tyrosinase, using UV-vis spectrum, fluorescence spectroscopy, copper interacting, and molecular docking. It was found that 4-NCA exhibits static-type quenching mechanisms and can chelate a copper ion of tyrosinase. This research provides a foundation for the utilization of 4-NCA in designing novel tyrosinase inhibitors (Cui et al., 2017).
DNA Binding and Biological Activity in Nickel(II) Complexes
This compound is also significant in the synthesis of nickel(II) complexes. Begum et al. (2021) synthesized nickel(II) mixed ligand bicarboxylate complexes using this compound among other compounds. These complexes were evaluated for their DNA-binding ability and exhibited significant antibacterial and antifungal activities. This study indicates the potential of this compound in the development of new compounds with medical applications (Begum et al., 2021).
Corrosion Inhibition
Yttrium 4-nitrocinnamate (Y(4-NO2Cin)3) added to an aqueous chloride solution was studied as a possible corrosion inhibition system. Hiển et al. (2017) found that Y(4-NO2Cin)3 effectively inhibits corrosion at a low concentration. This compound mitigates corrosion by promoting the random distribution of minor anodes, attributed to the formation of metal species bonding to the 4-nitrocinnamate component. This research suggests applications of this compound in corrosion inhibition and protective coatings (Hiển et al., 2017).
XAFS Studies in Metal Complexes
This compound plays a role in the formation of metal complexes. Wolska et al. (2015) conducted X-ray absorption fine structure spectroscopy to characterize the geometry of metal–ligand interaction in Co(II) and Cu(II) complexes with derivatives of cinnamic acid, including this compound. The structural characterization of these complexes opens avenues for their potential applications in various fields, including catalysis and material science (Wolska et al., 2015).
作用機序
Target of Action
Cinnamic acids, a class of compounds to which 4-nitrocinnamic acid belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
For instance, they can serve as precursors for the biosynthesis of flavonoids, a class of plant secondary metabolites with diverse biological activities .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Cinnamic acids are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability might be affected by light and heat, while its efficacy could be influenced by interactions with other molecules in the body.
Safety and Hazards
生化学分析
Biochemical Properties
4-Nitrocinnamic acid plays a significant role in biochemical reactions, particularly due to its inhibitory effects on certain enzymes. One notable interaction is with tyrosinase, an enzyme involved in the production of melanin. This compound inhibits tyrosinase activity, which can affect melanin synthesis and has implications in skin pigmentation disorders . Additionally, this compound has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism. The compound forms complexes with xanthine oxidase, inhibiting its activity and potentially reducing uric acid levels .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By inhibiting enzymes like xanthine oxidase, this compound can reduce the production of ROS, thereby impacting oxidative stress within cells . This reduction in oxidative stress can influence gene expression and cellular metabolism, potentially leading to protective effects against oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. For instance, its inhibition of xanthine oxidase is achieved through the formation of reversible, noncompetitive complexes. These complexes are stabilized by hydrogen bonds and van der Waals forces, which prevent the enzyme from catalyzing its usual reactions . This inhibition can lead to decreased production of uric acid and reduced oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may degrade with prolonged exposure to light or heat. Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes like xanthine oxidase over extended periods, although the degree of inhibition may decrease slightly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit xanthine oxidase and reduce uric acid levels without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, the compound affects the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition can lead to altered levels of these metabolites and a reduction in uric acid production . Additionally, this compound may interact with other enzymes and cofactors involved in oxidative stress pathways, further influencing metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in certain tissues. Studies have shown that this compound can localize in tissues with high oxidative activity, such as the liver and kidneys .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes like xanthine oxidase. The compound does not appear to have specific targeting signals for organelles, but its activity within the cytoplasm can influence various cellular processes. Post-translational modifications of this compound have not been extensively studied, but its interactions with cytoplasmic enzymes suggest a significant role in cellular metabolism .
特性
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060710, DTXSID301043547 | |
| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | p-Nitrocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
882-06-4, 619-89-6 | |
| Record name | trans-4-Nitrocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-p-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)
